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Introduction
Tigapotide, also known as PCK3145, is a synthetic 15-amino acid peptide derived from the

prostate secretory protein 94 (PSP94).[1] It has emerged as a potential therapeutic agent for

prostate cancer, particularly in late-stage, hormone-refractory cases.[1] Tigapotide is believed

to exert its anti-cancer effects through multiple mechanisms, including the induction of

apoptosis, anti-angiogenesis, and anti-metastasis.[1] This document provides a detailed

protocol for assessing the effect of Tigapotide on the viability of the androgen-sensitive human

prostate adenocarcinoma cell line, LNCaP.

The LNCaP cell line is a widely used model for prostate cancer research as it expresses the

androgen receptor and prostate-specific antigen (PSA). Notably, LNCaP cells have been

shown to express PSP94 and its specific binding sites, suggesting they are a relevant model

for studying the effects of Tigapotide.[2]

Principle
This protocol outlines a cell viability assay to determine the dose- and time-dependent effects

of Tigapotide on LNCaP cells. The recommended primary assay is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that

measures the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases

reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan
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produced is proportional to the number of viable cells and can be quantified by measuring the

absorbance at a specific wavelength. Alternative assays such as WST-1 or CellTiter-Glo are

also described.

Data Presentation
While direct dose-response data for Tigapotide on LNCaP cells is not extensively available in

the public domain, the following tables provide a template for presenting quantitative data

obtained from such experiments. The values presented are hypothetical and should be

replaced with experimental results.

Table 1: Dose-Dependent Effect of Tigapotide on LNCaP Cell Viability (72-hour incubation)

Tigapotide
Concentration (µM)

Mean Absorbance
(OD 570 nm)

Standard Deviation % Cell Viability

0 (Vehicle Control) 1.250 0.085 100

1 1.150 0.070 92

10 0.980 0.065 78.4

50 0.625 0.050 50

100 0.350 0.040 28

200 0.150 0.025 12

Table 2: Time-Dependent Effect of Tigapotide (50 µM) on LNCaP Cell Viability
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Incubation Time
(hours)

Mean Absorbance
(OD 570 nm)

Standard Deviation % Cell Viability

0 1.250 0.085 100

24 1.050 0.075 84

48 0.813 0.060 65

72 0.625 0.050 50

96 0.450 0.045 36

Signaling Pathways and Experimental Workflow
Visualization
Signaling Pathways of Tigapotide in Prostate Cancer
Cells
Tigapotide is thought to initiate its anti-cancer effects by binding to the 37/67 kDa laminin

receptor (LR) on the surface of cancer cells. This interaction can trigger downstream signaling

cascades that lead to apoptosis and inhibition of angiogenesis. The following diagram

illustrates the proposed signaling pathways.
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Caption: Proposed signaling pathways of Tigapotide in prostate cancer cells.

Experimental Workflow for LNCaP Cell Viability Assay
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The following diagram outlines the major steps involved in performing a cell viability assay to

assess the effect of Tigapotide on LNCaP cells.

Preparation

Assay Procedure

Data Analysis

1. Culture LNCaP Cells

3. Seed Cells in 96-well Plate

2. Prepare Tigapotide Solutions

4. Treat Cells with Tigapotide

5. Incubate for 24-96h

6. Add Viability Reagent (e.g., MTT)

7. Incubate Reagent

8. Measure Absorbance/Luminescence

9. Calculate % Cell Viability

10. Generate Dose-Response Curves

Click to download full resolution via product page

Caption: Experimental workflow for Tigapotide LNCaP cell viability assay.
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Experimental Protocols
Materials and Reagents

LNCaP cells (ATCC® CRL-1740™)

RPMI-1640 Medium (with L-glutamine)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (10,000 U/mL)

Trypsin-EDTA solution (0.25%)

Phosphate-Buffered Saline (PBS), pH 7.4

Tigapotide (PCK3145)

Dimethyl sulfoxide (DMSO, sterile)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

96-well flat-bottom cell culture plates

Sterile, multichannel pipettes and tips

Humidified incubator (37°C, 5% CO₂)

Microplate reader

Cell Culture
Maintain LNCaP cells: Culture LNCaP cells in RPMI-1640 medium supplemented with 10%

FBS and 1% penicillin-streptomycin.

Incubation: Grow cells in a humidified incubator at 37°C with 5% CO₂.
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Subculture: Passage the cells when they reach 80-90% confluency. Detach cells using

Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium

for seeding into new flasks.

LNCaP Cell Viability Assay Protocol (MTT)
Cell Seeding:

Harvest LNCaP cells that are in the logarithmic growth phase.

Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete RPMI-

1640 medium.

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

Include wells for vehicle control (cells treated with DMSO at the same final concentration

as the highest Tigapotide concentration) and blank (medium only).

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

Tigapotide Treatment:

Prepare a stock solution of Tigapotide in sterile DMSO. Further dilute the stock solution in

serum-free RPMI-1640 to create a range of working concentrations. Note: As there is no

established optimal concentration for Tigapotide on LNCaP cells, a broad range should

be tested initially (e.g., 0.1 µM to 200 µM).

After 24 hours of cell attachment, carefully aspirate the medium from each well.

Add 100 µL of the prepared Tigapotide dilutions to the respective wells. For the vehicle

control wells, add medium containing the same final concentration of DMSO.

Incubate the plate for the desired time points (e.g., 24, 48, 72, or 96 hours) at 37°C and

5% CO₂.

MTT Assay:
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Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will

convert the MTT into formazan crystals.

After the 4-hour incubation, add 100 µL of MTT solubilization solution to each well.

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15

minutes to ensure complete dissolution of the formazan crystals.

Data Acquisition:

Measure the absorbance of each well at 570 nm using a microplate reader. A reference

wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
Subtract the average absorbance of the blank wells from the absorbance of all other wells.

Calculate the percentage of cell viability for each treatment group using the following

formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle

Control Wells) x 100

Plot the % cell viability against the log of the Tigapotide concentration to generate a dose-

response curve.

From the dose-response curve, determine the IC₅₀ value (the concentration of Tigapotide
that inhibits cell viability by 50%).

Alternative Viability Assays
WST-1 Assay: This assay is similar to the MTT assay but uses a water-soluble tetrazolium

salt, which simplifies the protocol by eliminating the solubilization step. Follow the

manufacturer's instructions for the WST-1 reagent.

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of

metabolically active cells. It is a highly sensitive method with a simple "add-mix-measure"

protocol. Follow the manufacturer's instructions for the CellTiter-Glo® reagent.
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Conclusion
This document provides a comprehensive guide for assessing the in vitro efficacy of

Tigapotide on LNCaP prostate cancer cells. By following these protocols, researchers can

generate robust and reproducible data on the dose- and time-dependent effects of this

promising therapeutic peptide. The provided diagrams offer a clear visualization of the

proposed signaling pathways and the experimental workflow. It is important to reiterate that the

optimal experimental conditions, particularly the concentration range of Tigapotide, should be

empirically determined for each specific study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. auajournals.org [auajournals.org]

To cite this document: BenchChem. [Application Notes and Protocols for LNCaP Cell Viability
Assay Using Tigapotide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581151#lncap-cell-viability-assay-protocol-using-
tigapotide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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